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molecular formula C12H19NO2S B8396402 N-(Butanesulfonyl)-N-(2-phenylethyl)amine

N-(Butanesulfonyl)-N-(2-phenylethyl)amine

Cat. No. B8396402
M. Wt: 241.35 g/mol
InChI Key: AIENNHPTLSNCNI-UHFFFAOYSA-N
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Patent
US06310095B1

Procedure details

To a stirred solution at ambient temperature of phenethylamine (200 mg, 1.65 mmol) in CH2Cl2 (2 mL) was added triethylamine (0.35 mL, 2.48 mmol) and butanesulfonyl chloride (0.24 mL, 1.82 mmol). After 4 hours of stirring at ambient temperature, the reaction was diluted with EtOAc and washed with water, 1.0M NaHCO3, and brine. Organic layer dried with Na2SO4, filtered, and concentrated in vacuo.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step One
Quantity
0.24 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:9])[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C(N(CC)CC)C.[CH2:17]([S:21](Cl)(=[O:23])=[O:22])[CH2:18][CH2:19][CH3:20]>C(Cl)Cl.CCOC(C)=O>[CH2:17]([S:21]([NH:9][CH2:1][CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)(=[O:23])=[O:22])[CH2:18][CH2:19][CH3:20]

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
C(CC1=CC=CC=C1)N
Name
Quantity
0.35 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.24 mL
Type
reactant
Smiles
C(CCC)S(=O)(=O)Cl
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 4 hours of stirring at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water, 1.0M NaHCO3, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organic layer dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(CCC)S(=O)(=O)NCCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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